Compound Description: Cabergoline is a potent, long-lasting prolactin-lowering agent. It is a dopamine receptor agonist used to treat hyperprolactinemia and Parkinson's disease. []
Relevance: Cabergoline, like 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide, features a carboxamide group linked to a complex heterocyclic system. The specific arrangement and nature of these heterocyclic systems differ, but the presence of this core structural motif suggests potential similarities in their pharmacological profiles or targets. []
Compound Description: This compound is a synthetic precursor used in the synthesis of tritiated cabergoline. []
Relevance: This compound shares the core structure of cabergoline, with the key difference being the presence of a propargyl group instead of a propenyl group at the 6-position. This structural similarity to cabergoline, and its role in synthesizing a labeled form of the drug, highlights its relevance to 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide in the broader context of drug design and synthesis. []
Compound Description: Dihydrocabergoline is an analogue of cabergoline, synthesized using a tritiated form. []
Relevance: Dihydrocabergoline is structurally related to both cabergoline and 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide through its carboxamide group and connection to a complex heterocyclic scaffold. Though the specific heterocycles differ, this shared motif suggests potential overlap in their pharmacological properties. []
6-Methylcabergoline
Compound Description: 6-Methylcabergoline is a cabergoline derivative with a methyl group replacing the bulky N(6) substituent. This modification alters its activity at 5-HT2B and 5-HT2A receptors, converting it from an agonist to an antagonist. []
Relevance: The comparison between 6-methylcabergoline and cabergoline demonstrates the impact of substituents on receptor activity. This is relevant to understanding how modifications to the 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide structure, particularly around the carboxamide region and the attached heterocycles, could affect its interaction with potential biological targets. []
Compound Description: PF-03716556 is a potent and selective acid pump antagonist developed for treating gastroesophageal reflux disease (GERD). It shows rapid onset of action and greater potency compared to existing acid suppressants. []
Relevance: PF-03716556, like 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide, contains a carboxamide group linked to an aromatic heterocyclic system. While the specific heterocyclic structures are different, the presence of this common motif suggests potential similarities in their binding modes or interactions with specific protein targets. []
Compound Description: This compound, with its complex polycyclic structure, is a potential therapeutic agent for hepatitis C virus (HCV) infection. []
Relevance: This complex molecule, like 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide, incorporates a carboxamide group as a key structural element. While the overall structures are significantly different, the presence of this shared motif highlights the importance of carboxamides in medicinal chemistry and their potential roles in interacting with biological targets. []
Compound Description: NCT-80 is a novel heat shock protein 90 (Hsp90) inhibitor that binds to the C-terminal ATP-binding pocket of Hsp90. It demonstrates antitumor, antimetastatic, and anti-cancer stem cell effects. []
Relevance: NCT-80, similarly to 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide, features a carboxamide group connected to an aromatic system containing methoxy substituents. This structural resemblance indicates a possible commonality in their physicochemical properties, which may influence their pharmacokinetic behavior or interactions with biological targets. []
Compound Description: SRT1720 is a potent sirtuin-1 (SIRT1) activator. Studies indicate its potential role in promoting renal fibroblast activation and potentially aggravating renal fibrogenesis. []
Relevance: Although the overall structures differ significantly, both SRT1720 and 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide possess a carboxamide group linked to a complex heterocyclic system. This shared structural feature suggests potential similarities in their binding affinity for certain protein families or their influence on specific biological pathways. []
Compound Description: This compound exhibits polymorphism, crystallizing in two different forms within the same space group. []
Relevance: Though structurally distinct from 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide, this compound highlights the importance of carboxamide groups in molecular packing and crystal structure. Understanding how modifications to the carboxamide environment in the target compound could influence its solid-state properties is crucial for drug development. []
Compound Description: KSCM-1 is a σ-1 receptor ligand with nanomolar binding affinity. It has been shown to increase σ-1 receptor expression and progesterone synthesis. []
Relevance: KSCM-1 shares with 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide a core structure consisting of a benzofuran ring substituted with a methoxy group at position 6 and a carboxamide group at position 2. This structural similarity suggests a possible overlap in their binding preferences or pharmacological activities. []
Compound Description: KSCM-5 is a σ-1 and σ-2 receptor ligand. It exhibits potent cytotoxicity and decreases progesterone synthesis, likely due to its interaction with both receptor subtypes. []
Relevance: KSCM-5, like 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide, contains a benzofuran ring with a carboxamide substituent at position 2. Comparing their structures highlights the impact of substituents on the benzofuran ring, specifically the absence of the methoxy group at position 6 in KSCM-5, which could alter its binding profile and selectivity compared to the target compound. []
Compound Description: KSCM-11 binds to both σ-1 and σ-2 receptors and exhibits moderate cytotoxicity while decreasing progesterone synthesis. Its activity profile is likely influenced by its dual receptor interactions. []
Relevance: KSCM-11 shares a close structural resemblance with 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide. Both compounds feature a benzofuran ring substituted with a methoxy group at position 6 and a carboxamide group at position 2. The key difference lies in the substituents attached to the carboxamide nitrogen. This structural comparison emphasizes how modifications to these substituents can influence binding selectivity and overall pharmacological activity. []
Compound Description: VNO is an oxidative impurity of the BCL-2 inhibitor venetoclax, formed during oxidative stress degradation. []
Relevance: While structurally different from 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide, VNO is relevant because it highlights the importance of understanding potential metabolic pathways and oxidative liabilities in drug design. Identifying potential sites of oxidation in the target compound, especially around the aromatic systems, is crucial for developing a stable and effective drug candidate. []
Compound Description: VHA is another oxidative impurity of venetoclax, formed through a [, ] Meisenheimer rearrangement of VNO. []
Relevance: This compound, similar to VNO, emphasizes the significance of considering potential metabolic transformations during drug development. The Meisenheimer rearrangement observed in the formation of VHA suggests that 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide could undergo similar rearrangements under specific conditions, which may impact its stability and pharmacological activity. []
Compound Description: TAK-915 is a selective phosphodiesterase 2A (PDE2A) inhibitor currently in clinical trials for the treatment of cognitive disorders. []
Relevance: Although structurally distinct from 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide, TAK-915 serves as an example of a successful drug candidate that targets a specific enzyme family. This highlights the potential of exploring 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide's interaction with various enzymes, such as phosphodiesterases or kinases, as part of its drug development process. []
Compound Description: This compound is a novel PDE2A inhibitor developed as a potential treatment for cognitive impairment. It has demonstrated promising activity in enhancing cognitive performance in preclinical studies. []
Relevance: This compound, although structurally dissimilar to 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide, is another example of a successful PDE2A inhibitor. This further reinforces the potential of exploring the target compound's interaction with enzyme families like PDEs during its drug development process. []
(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide
Compound Description: These compounds, synthesized from visnaginone or khellinone, are precursors for various heterocyclic compounds with potential anti-inflammatory and analgesic properties. []
Relevance: These compounds, like 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide, feature a carboxamide group linked to a complex heterocyclic system. While the specific heterocyclic systems are different, this shared motif suggests potential similarities in their binding properties or activity profiles. []
Compound Description: Compound 2a is a fungicidal compound based on the pyrimidin-4-amine scaffold. It possesses excellent fungicidal activity but is highly toxic to rats. []
Relevance: Compound 2a showcases the fungicidal properties of a specific heterocyclic scaffold, the pyrimidin-4-amine. While structurally different from 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide, this research highlights the potential of exploring the target compound's activity against fungal targets, especially given the prevalence of heterocyclic compounds in antifungal agents. []
Compound Description: HNPC-A9229 is a potent fungicide derived from the pyrimidin-4-amine scaffold, specifically optimized from Compound 2a to reduce toxicity. It demonstrates exceptional fungicidal activity and lower toxicity compared to its precursor. []
Relevance: HNPC-A9229, like Compound 2a, exemplifies the successful optimization of a pyrimidin-4-amine-based fungicide. This research emphasizes the importance of structural modifications to enhance both efficacy and safety, which is a key consideration for the development of 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide as a potential therapeutic agent. []
N-methylacridinium-9-carboxamide (MACA)
Compound Description: MACA is a long-wavelength fluorescent chloride indicator with high halide sensitivity. It exhibits good optical properties for use in liposomes and membrane vesicles. []
Relevance: MACA, while structurally distinct from 6-methoxy-N,3-dimethyl-N-(6-quinoxalinylmethyl)-1-benzofuran-2-carboxamide, is relevant as it highlights the potential of incorporating carboxamide functionalities into fluorescent probes. This suggests the possibility of designing fluorescently labeled derivatives of the target compound for biological studies or investigating its potential use as a sensor for specific ions or molecules. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.